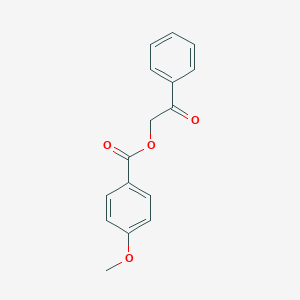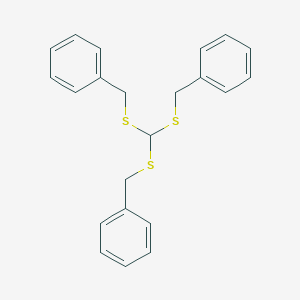
Bis(benzylsulfanyl)methylsulfanylmethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(benzylsulfanyl)methylsulfanylmethylbenzene, also known as BBMSMB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the thioether family, which is known for its unique chemical properties. In
作用機序
The mechanism of action of Bis(benzylsulfanyl)methylsulfanylmethylbenzene is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of Bis(benzylsulfanyl)methylsulfanylmethylbenzene and a target molecule. This covalent bond can lead to changes in the structure and function of the target molecule, which can have a variety of effects depending on the specific target.
生化学的および生理学的効果
Bis(benzylsulfanyl)methylsulfanylmethylbenzene has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Bis(benzylsulfanyl)methylsulfanylmethylbenzene can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, Bis(benzylsulfanyl)methylsulfanylmethylbenzene has been shown to have antioxidant properties, which can help protect cells from oxidative damage. In vivo studies have shown that Bis(benzylsulfanyl)methylsulfanylmethylbenzene can reduce inflammation and pain in animal models, suggesting that it may have potential as an anti-inflammatory agent.
実験室実験の利点と制限
One advantage of using Bis(benzylsulfanyl)methylsulfanylmethylbenzene in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, Bis(benzylsulfanyl)methylsulfanylmethylbenzene is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Bis(benzylsulfanyl)methylsulfanylmethylbenzene is its potential toxicity, which can limit its use in certain experiments. Additionally, Bis(benzylsulfanyl)methylsulfanylmethylbenzene can be difficult to work with due to its strong odor and potential for skin and eye irritation.
将来の方向性
There are several future directions for research on Bis(benzylsulfanyl)methylsulfanylmethylbenzene. One area of research is in the development of new materials with unique properties using Bis(benzylsulfanyl)methylsulfanylmethylbenzene as a precursor. Another area of research is in the development of new drugs and pharmaceuticals based on the biochemical and physiological effects of Bis(benzylsulfanyl)methylsulfanylmethylbenzene. Additionally, further studies are needed to fully understand the mechanism of action of Bis(benzylsulfanyl)methylsulfanylmethylbenzene and its potential applications in various fields.
合成法
Bis(benzylsulfanyl)methylsulfanylmethylbenzene can be synthesized using a variety of methods, including the reaction of benzyl chloride with sodium sulfide and the reaction of benzyl mercaptan with formaldehyde. However, the most common method for synthesizing Bis(benzylsulfanyl)methylsulfanylmethylbenzene is by the reaction of benzyl mercaptan with formaldehyde in the presence of a catalyst such as zinc chloride. This method has been shown to produce high yields of Bis(benzylsulfanyl)methylsulfanylmethylbenzene with good purity.
科学的研究の応用
Bis(benzylsulfanyl)methylsulfanylmethylbenzene has been the subject of scientific research due to its potential applications in various fields. One area of research is in the field of organic synthesis, where Bis(benzylsulfanyl)methylsulfanylmethylbenzene can be used as a building block for the synthesis of other compounds. Another area of research is in the field of materials science, where Bis(benzylsulfanyl)methylsulfanylmethylbenzene can be used as a precursor for the synthesis of new materials with unique properties. Additionally, Bis(benzylsulfanyl)methylsulfanylmethylbenzene has been studied for its potential use in the development of new drugs and pharmaceuticals.
特性
CAS番号 |
10606-38-9 |
|---|---|
製品名 |
Bis(benzylsulfanyl)methylsulfanylmethylbenzene |
分子式 |
C22H22S3 |
分子量 |
382.6 g/mol |
IUPAC名 |
bis(benzylsulfanyl)methylsulfanylmethylbenzene |
InChI |
InChI=1S/C22H22S3/c1-4-10-19(11-5-1)16-23-22(24-17-20-12-6-2-7-13-20)25-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2 |
InChIキー |
GTUTUZVJRAZDOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC(SCC2=CC=CC=C2)SCC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)CSC(SCC2=CC=CC=C2)SCC3=CC=CC=C3 |
その他のCAS番号 |
10606-38-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





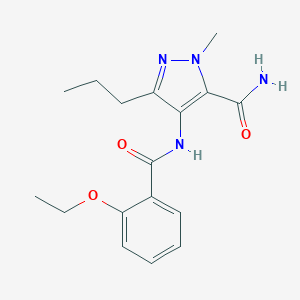
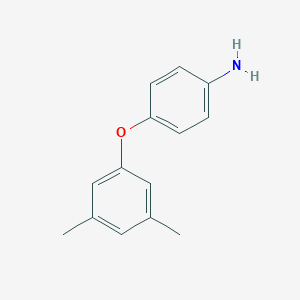



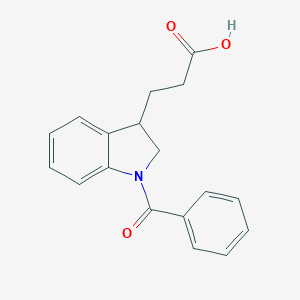
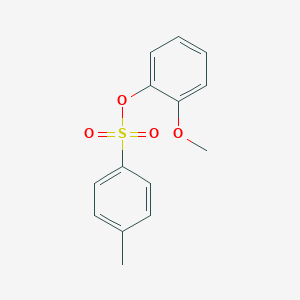
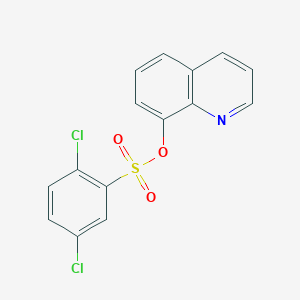
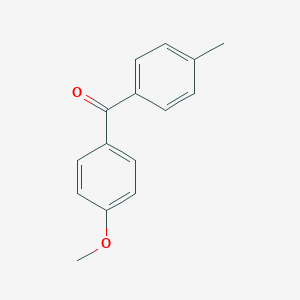
![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)
![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)
